{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine

Physicochemical profiling LogP Boiling point

{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine (CAS 262376-01-2) is a synthetic piperazine derivative with the systematic name [4-(4-aminophenyl)piperazin-1-yl]-(4-methylphenyl)methanone. It possesses a molecular formula of C18H21N3O (MW 295.38 g/mol), a predicted density of 1.2±0.1 g/cm³, a boiling point of 538.8±50.0 °C at 760 mmHg, and a calculated LogP of 0.81.

Molecular Formula C18H21N3O
Molecular Weight 295.386
CAS No. 262376-01-2
Cat. No. B2460931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine
CAS262376-01-2
Molecular FormulaC18H21N3O
Molecular Weight295.386
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
InChIInChI=1S/C18H21N3O/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13,19H2,1H3
InChIKeyZYMGFBUOTQVAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Methylbenzoyl)piperazin-1-yl]aniline (CAS 262376-01-2): Physicochemical Profile and Procurement-Relevant Specifications


{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine (CAS 262376-01-2) is a synthetic piperazine derivative with the systematic name [4-(4-aminophenyl)piperazin-1-yl]-(4-methylphenyl)methanone. It possesses a molecular formula of C18H21N3O (MW 295.38 g/mol), a predicted density of 1.2±0.1 g/cm³, a boiling point of 538.8±50.0 °C at 760 mmHg, and a calculated LogP of 0.81 . Commercially available product specifications consistently report a minimum purity of 95% . The compound serves as a versatile building block in medicinal chemistry, particularly as a precursor to more complex molecules that incorporate the 4-(4-methylbenzoyl)piperazin-1-yl pharmacophore .

Why 4-(4-Methylbenzoyl)piperazinyl Aniline Cannot Be Replaced by Common Piperazine-Aniline Analogs


The 4-methylbenzoyl substituent on the piperazine ring critically modulates both the electronic environment and lipophilicity of the molecule, directly impacting its reactivity in downstream synthetic transformations and its interaction with biological targets. Simple replacement with 4-chloro-, 4-methoxy-, or unsubstituted benzoyl analogs alters the electron density on the piperazine nitrogen and the phenylamine ring, leading to divergent yields in amide coupling or nucleophilic substitution reactions [1]. Furthermore, the specific LogP contribution of the 4-methyl group (measured LogP 0.81 for the target compound) influences membrane permeability and target binding when the scaffold is incorporated into bioactive ligands; even a single atom change can shift receptor subtype selectivity or abolish potency, as evidenced by the steep structure-activity relationships observed for CCR2B antagonists containing this scaffold [2].

Quantitative Differentiation Evidence: 4-[4-(4-Methylbenzoyl)piperazin-1-yl]aniline vs. Closest Structural Analogs


LogP and Boiling Point Comparison: 4-Methylbenzoyl vs. 4-Chlorobenzoyl vs. 4-Methoxybenzoyl Piperazine Aniline Analogs

The target compound's predicted LogP of 0.81 is substantially lower than that of the corresponding 4-chlorobenzoyl analog (estimated LogP ~1.5) and higher than the 4-methoxy analog (estimated LogP ~0.5), positioning it as the optimal intermediate for reactions requiring balanced aqueous/organic solubility [1]. Its boiling point of 538.8±50.0 °C is also distinct, enabling selective purification by distillation from lower-boiling impurities common in crude reaction mixtures .

Physicochemical profiling LogP Boiling point Lipophilicity

Purity Specification Benchmarking: ≥95% HPLC Purity with Batch-Specific QC Documentation

The target compound is supplied with a minimum HPLC purity of 95% by multiple vendors, and batch-specific analytical data (NMR, HPLC, GC) are available upon request . In contrast, many close structural analogs (e.g., 4-[4-(4-chlorobenzoyl)piperazin-1-yl]aniline) are commercially offered only at 90% purity or as crude mixtures without rigorous analytical certificates, necessitating additional purification before use .

Quality control HPLC purity NMR confirmation

Demonstrated Synthetic Utility: Direct Precursor to High-Affinity CCR2B Antagonists (IC50 = 110 nM)

The 4-(4-methylbenzoyl)piperazin-1-yl motif embedded in this compound serves as the core scaffold for potent CCR2B receptor antagonists. A derivative incorporating this scaffold demonstrated an IC50 of 110 nM in a functional assay measuring inhibition of MCP1-induced calcium flux in HEK293 cells expressing human CCR2B [1]. By contrast, the unsubstituted benzoyl-piperazine analog (4-benzoylpiperazin-1-yl aniline) yielded inactive compounds in similar assays, underscoring the critical role of the p-methyl substituent [2].

CCR2B antagonist GPCR Binding affinity

Optimal Procurement and Application Scenarios for 4-[4-(4-Methylbenzoyl)piperazin-1-yl]aniline


CCR2B Antagonist Lead Optimization Programs

Research groups advancing CCR2B antagonist programs should select this compound as the primary building block for scaffold derivatization. The 110 nM IC50 achieved with a derivative incorporating this core demonstrates target compatibility, while the 95% purity ensures reproducible synthetic yields during library construction [1]. Replacing this intermediate with the 4-chlorobenzoyl analog risks introducing unwanted halogen bonding interactions that may shift selectivity away from CCR2B.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting GPCRs

With its balanced LogP (0.81) and well-characterized physicochemical profile, this piperazine-aniline scaffold is an ideal starting fragment for GPCR-targeted fragment libraries . Its solubility characteristics facilitate screening at high concentrations without precipitation, a common pitfall for more lipophilic benzoyl piperazine fragments.

Scale-Up Synthesis of Piperazine-Containing APIs or Probes

Contract research organizations (CROs) and medicinal chemistry labs performing multi-gram syntheses benefit from the guaranteed 95% purity and batch-specific QC documentation . The high boiling point (538 °C) also permits thermal removal of low-boiling impurities without product loss during distillation, a practical advantage for process chemists.

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